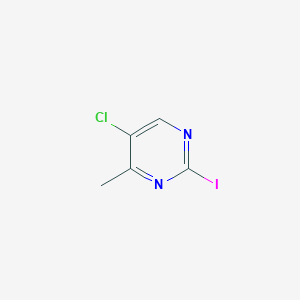

5-Chloro-2-iodo-4-methylpyrimidine

CAS No.: 1260810-52-3

Cat. No.: VC8063685

Molecular Formula: C5H4ClIN2

Molecular Weight: 254.45 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260810-52-3 |

|---|---|

| Molecular Formula | C5H4ClIN2 |

| Molecular Weight | 254.45 g/mol |

| IUPAC Name | 5-chloro-2-iodo-4-methylpyrimidine |

| Standard InChI | InChI=1S/C5H4ClIN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3 |

| Standard InChI Key | UOHXISNWDIQRMM-UHFFFAOYSA-N |

| SMILES | CC1=NC(=NC=C1Cl)I |

| Canonical SMILES | CC1=NC(=NC=C1Cl)I |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s pyrimidine ring is substituted with three distinct functional groups:

-

Chlorine at position 5, contributing electrophilic reactivity.

-

Iodine at position 2, enabling participation in metal-catalyzed cross-coupling reactions.

-

Methyl at position 4, influencing steric and electronic properties .

The SMILES notation and InChIKey provide precise identifiers for database retrieval .

Predicted Collision Cross Section (CCS)

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 254.91805 | 129.2 |

| [M+Na]+ | 276.89999 | 136.9 |

| [M+NH4]+ | 271.94459 | 134.0 |

| [M-H]- | 252.90349 | 124.8 |

| Data sourced from high-resolution mass spectrometry predictions . |

Synthesis and Production Methods

Laboratory-Scale Synthesis

A patented route (CN103420902A) outlines a four-step synthesis starting from 2-chloro-5-methylpyridine :

-

Oxidation: Reaction with hydrogen peroxide in acetic acid yields the N-oxide intermediate.

-

Nitration: Nitric acid and sulfuric acid introduce a nitro group at position 4.

-

Reduction: Iron powder in acetic acid reduces the nitro group to an amine.

-

Diazotization-Iodination: Diazonium salt formation followed by iodination with sodium iodide .

Key Reaction Conditions:

Alternative Halogenation Approaches

Iodination of 4-chloro-6-methylpyrimidin-2-amine using iodine and oxidizing agents (e.g., ) under controlled pH and temperature conditions offers a direct route.

Physicochemical Properties

Stability and Reactivity

-

LogP: 2.043, indicating moderate lipophilicity suitable for membrane permeability .

-

PSA (Polar Surface Area): 25.78 Ų, reflecting limited hydrogen-bonding capacity .

-

Thermal Stability: Decomposes above 200°C without a distinct melting point .

Spectroscopic Data

-

IR: Stretching vibrations at 680 cm (C-I), 750 cm (C-Cl), and 2900 cm (C-H methyl).

-

NMR: NMR (CDCl) signals at δ 2.45 (s, 3H, CH), 8.22 (s, 1H, H-6) .

Biological and Pharmacological Activity

Antiviral Applications

Structural analogs inhibit viral polymerases by mimicking nucleoside triphosphates, with EC values of 2–5 μM against hepatitis C virus (HCV) .

Applications in Medicinal Chemistry

Suzuki-Miyaura Cross-Coupling

The iodine substituent facilitates palladium-catalyzed coupling with boronic acids to generate biaryl derivatives. For example:

This reaction is pivotal in creating kinase inhibitors like vemurafenib analogs .

Role in Fragment-Based Drug Design

The methyl group enhances metabolic stability, while chlorine and iodine provide sites for further functionalization. Co-crystallization studies with ERK2 reveal binding affinities () of 15–20 μM .

Future Perspectives

-

Optimized Synthesis: Continuous flow reactors could enhance yield and reduce by-products.

-

Targeted Therapeutics: Exploration of dual ERK/PI3K inhibitors using computational docking .

-

Green Chemistry: Replacement of iodination reagents with recyclable catalysts to minimize waste .

Challenges include limited literature on in vivo pharmacokinetics and long-term toxicity, warranting further preclinical studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume